

An In-depth Technical Guide to 4-Aminobenzene-1,3-disulfonic Acid

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Compound of Interest

Compound Name: 4-Aminobenzene-1,3-disulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminobenzene-1,3-disulfonic acid (CAS RN: 137-51-9) is a highly functionalized aromatic compound of significant interest in various chemical and pharmaceutical sectors. Characterized by an aniline core substituted with two sulfonic acid groups, its unique electronic and solubility properties make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical methodologies. It further explores its applications, particularly as a key intermediate in the synthesis of azo dyes and as a reagent in the development of P2 receptor antagonists, while also addressing critical safety and handling protocols.

Molecular Structure and Physicochemical Properties

4-Aminobenzene-1,3-disulfonic acid possesses a distinct molecular architecture comprising an amino group (-NH₂) at the 4-position and two sulfonic acid (-SO₃H) groups at the 1- and 3-positions of the benzene ring.^[1] This substitution pattern governs its chemical reactivity and physical characteristics. The electron-donating amino group and the strongly electron-withdrawing sulfonic acid groups create a unique electronic environment within the aromatic ring, influencing its role in electrophilic and nucleophilic substitution reactions.

Structural Details

The molecule's structure results in a high degree of polarity, primarily due to the presence of the two sulfonic acid groups and the amino group. This makes it a highly functionalized aromatic system.^[1]

Physicochemical Data

The compound is typically a white to grey crystalline solid.^[2] Its high polarity renders it slightly soluble in water and some organic solvents like DMSO and methanol, while it is generally insoluble in non-polar solvents such as ethanol and ether.^{[2][3][4]} Key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |
|-------------------|--|----------------------|
| Molecular Formula | C ₆ H ₇ NO ₆ S ₂ | ^{[3][5][6]} |
| Molecular Weight | 253.25 g/mol | ^{[3][5]} |
| CAS Number | 137-51-9 | ^{[3][5][7]} |
| Appearance | White to Grey Crystalline Solid | |
| Melting Point | >259 °C (decomposes) | ^{[2][5][8]} |
| Boiling Point | 497.45 °C (Predicted) | ^{[2][3][5]} |
| Density | 1.844 g/cm ³ (Predicted) | ^{[3][5][8]} |
| Water Solubility | 4.3 g/L at 21 °C | ^{[2][3][8]} |
| pKa | -0.93 ± 0.48 (Predicted) | ^{[2][3]} |
| LogP | -0.959 at 21 °C | ^[2] |

Spectroscopic Profile

Definitive characterization of **4-Aminobenzene-1,3-disulfonic acid** relies on spectroscopic methods. While a specific, detailed spectrum for this exact disulfonic acid is not readily available in public databases, the expected spectral features can be inferred from its structural analogue, sulfanilic acid (4-aminobenzenesulfonic acid).

- ^1H NMR: In a solvent like D_2O , the aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm). The protons on the benzene ring will show distinct splitting patterns due to their positions relative to the three substituents. For the monosodium salt of the related sulfanilic acid, proton signals are observed around 6.85 ppm and 7.60 ppm.[9]
- ^{13}C NMR: The aromatic carbons would exhibit signals between 110 and 150 ppm. The carbons directly attached to the sulfonyl and amino groups would be significantly shifted due to strong substituent effects.
- IR Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (around 3300-3500 cm^{-1}), S=O stretching from the sulfonic acid groups (strong bands around 1030-1060 cm^{-1} and 1170-1210 cm^{-1}), and C=C stretching from the aromatic ring (around 1450-1600 cm^{-1}).

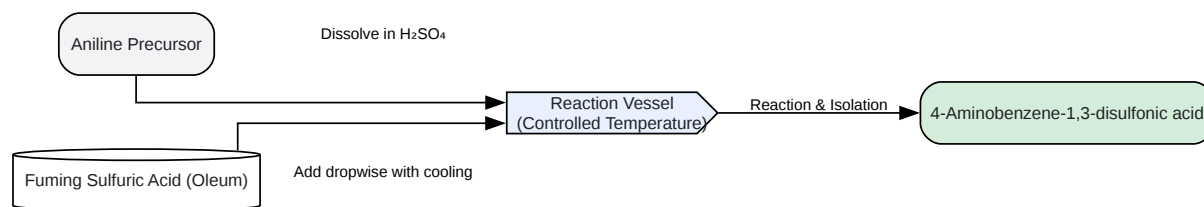
Synthesis and Manufacturing

The industrial preparation of aminobenzenesulfonic acids, including the di-substituted variant, typically involves the sulfonation of an aniline precursor.

General Synthetic Pathway

The synthesis is generally achieved by treating aniline or a related precursor with a strong sulfonating agent, such as fuming sulfuric acid (oleum).[2] The reaction conditions, including temperature and reaction time, are critical for controlling the degree and position of sulfonation to achieve the desired 1,3-disubstituted product with high selectivity.

A general process involves dissolving the amino compound in concentrated sulfuric acid, followed by the addition of oleum.[10] The reaction is often exothermic and requires careful temperature control to prevent unwanted side reactions and ensure safety.[10] The final product is typically isolated by precipitation and filtration.



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Fig 1. Generalized workflow for the synthesis of **4-Aminobenzene-1,3-disulfonic acid**.

Causality in Synthesis

The choice of oleum (sulfuric acid containing excess SO_3) as the sulfonating agent is deliberate. The high concentration of electrophilic SO_3 is necessary to overcome the deactivating effect of the first sulfonic acid group and introduce a second one onto the aromatic ring. Temperature control is paramount; excessively high temperatures can lead to oxidation and decomposition of the aniline substrate, reducing yield and purity.

Applications in Research and Industry

The bifunctional nature of **4-Aminobenzene-1,3-disulfonic acid** makes it a valuable intermediate in several fields.

Dyestuff Intermediate

Its primary application is as a precursor in the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colored substances. The sulfonic acid groups confer water solubility to the final dye molecules, a crucial property for their application in textile dyeing. It is a known raw material for products like Direct Brown 79.[2]

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound serves as a reagent for synthesizing more complex molecules. It is used in the preparation of arylazopyridoxal phosphate and phosphonate derivatives.[2][3] These derivatives have been investigated as P2 receptor

antagonists, which are important targets for developing drugs to treat conditions related to inflammation and pain.[3]

Analytical Methodologies

Accurate identification and quantification are essential for quality control and research applications. High-performance liquid chromatography (HPLC) is a common and effective method.

HPLC Protocol for Analysis

The following is a representative step-by-step protocol for the analysis of sulfonated aromatic amines.

Objective: To determine the purity and concentration of **4-Aminobenzene-1,3-disulfonic acid** in a sample.

Materials:

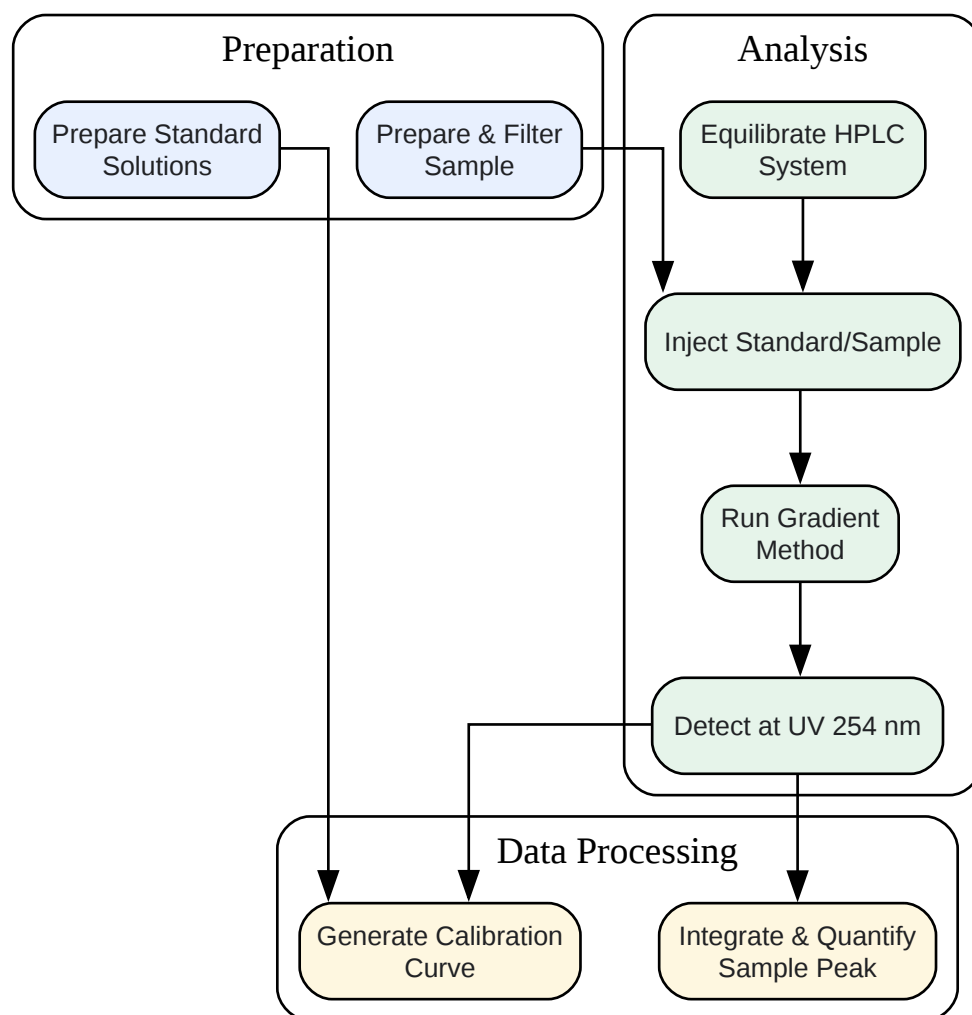
- HPLC system with UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: Acetonitrile (ACN)
- Sample dissolved in Mobile Phase A or water
- Reference standard of **4-Aminobenzene-1,3-disulfonic acid**

Procedure:

- System Preparation: Equilibrate the HPLC system and C18 column with the initial mobile phase composition (e.g., 95% A: 5% B) until a stable baseline is achieved.
- Standard Preparation: Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions for a

calibration curve.

- Sample Preparation: Dissolve the sample in the mobile phase to an approximate concentration within the calibration range. Filter the sample through a 0.45 μm syringe filter.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Detection Wavelength: ~254 nm (or optimal wavelength determined by UV scan)
 - Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 50% B
 - 15-18 min: Hold at 50% B
 - 18-20 min: Return to 5% B
 - 20-25 min: Re-equilibration at 5% B
- Data Analysis:
 - Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
 - Inject the sample and identify the peak corresponding to **4-Aminobenzene-1,3-disulfonic acid** by comparing its retention time with the standard.
 - Quantify the analyte in the sample using the calibration curve.



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Fig 2. Standard workflow for HPLC analysis.

Safety, Handling, and Toxicology

4-Aminobenzene-1,3-disulfonic acid is classified as a hazardous substance and requires careful handling.

Hazard Identification:

- Signal Word: Danger[11]
- Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[11]

- Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark).

Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[\[12\]](#)[\[13\]](#) Handle in a well-ventilated area or under a chemical fume hood.[\[14\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[2\]](#)[\[3\]](#)[\[12\]](#)
The material is hygroscopic.[\[2\]](#)[\[3\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
[\[12\]](#)

First Aid Measures:

- Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[12\]](#)
[\[13\]](#)
- Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water.[\[12\]](#)[\[13\]](#) If irritation or burns occur, seek medical attention.
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[\[13\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[\[12\]](#)

Conclusion

4-Aminobenzene-1,3-disulfonic acid is a foundational chemical with significant industrial utility, particularly in the synthesis of soluble azo dyes. Its well-defined molecular structure, characterized by opposing electronic influences of its functional groups, provides a platform for diverse chemical transformations. For researchers and developers, a thorough understanding of its properties, synthetic routes, and analytical procedures is critical for its effective and safe utilization. Its role as a reagent in the synthesis of potential therapeutic agents underscores its continuing relevance in medicinal chemistry and drug discovery.

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